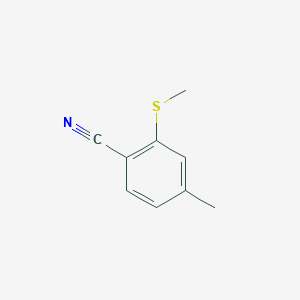
(1s,4s)-4-hydroxy-4-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,4s)-4-hydroxy-4-methylcyclohexane-1-carboxylic acid is a chiral compound with a cyclohexane ring structure. It features a hydroxyl group and a carboxylic acid group, making it an interesting molecule for various chemical reactions and applications. The stereochemistry of this compound is defined by the (1s,4s) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-4-hydroxy-4-methylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of a precursor compound, such as 4-methylcyclohex-2-en-1-one, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1s,4s)-4-hydroxy-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanal.
Reduction: Formation of 4-hydroxy-4-methylcyclohexanol.
Substitution: Formation of 4-chloro-4-methylcyclohexane-1-carboxylic acid or 4-amino-4-methylcyclohexane-1-carboxylic acid.
Scientific Research Applications
(1s,4s)-4-hydroxy-4-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1s,4s)-4-hydroxy-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
(1s,4s)-1,4-dichlorocyclohexane: Similar in structure but with chlorine atoms instead of hydroxyl and carboxylic acid groups.
(1s,4s)-4-hydroxy-4-methylcyclohexane-1-methanol: Similar but with a methanol group instead of a carboxylic acid group.
Uniqueness
(1s,4s)-4-hydroxy-4-methylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
1310818-54-2 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



